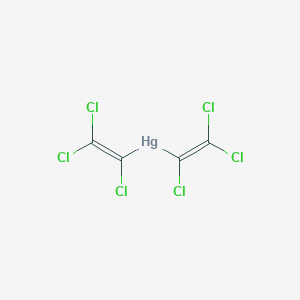
Mercury, bis(trichloroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bis(trichloroethenyl)- is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications This compound consists of a mercury atom bonded to two trichloroethenyl groups, making it a part of the organomercury compounds family
Preparation Methods
The synthesis of Mercury, bis(trichloroethenyl)- typically involves the reaction of mercury salts with trichloroethylene under specific conditions. One common method includes the use of mercury(II) chloride and trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and stringent safety protocols to handle the toxic nature of mercury compounds .
Chemical Reactions Analysis
Mercury, bis(trichloroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury and trichloroethylene.
Substitution: It can participate in substitution reactions where the trichloroethenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. .
Scientific Research Applications
Mercury, bis(trichloroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Mercury, bis(trichloroethenyl)- involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and interference with normal metabolic processes. The molecular targets include various enzymes involved in detoxification and metabolic pathways .
Comparison with Similar Compounds
Mercury, bis(trichloroethenyl)- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the presence of mercury, their chemical structures and reactivity differ significantly:
Methylmercury: Known for its high toxicity and bioaccumulation in aquatic systems.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has different metabolic pathways compared to methylmercury.
Mercury, bis(trichloroethenyl)-: Unique due to its trichloroethenyl groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
10507-38-7 |
|---|---|
Molecular Formula |
C4Cl6Hg |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
bis(1,2,2-trichloroethenyl)mercury |
InChI |
InChI=1S/2C2Cl3.Hg/c2*3-1-2(4)5; |
InChI Key |
RIPLALIEIHZWKT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)[Hg]C(=C(Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




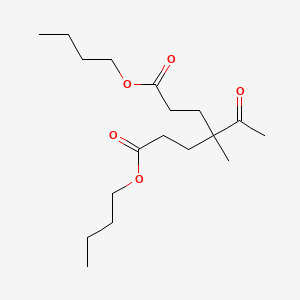
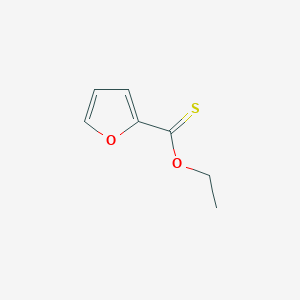
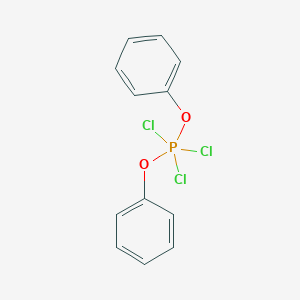
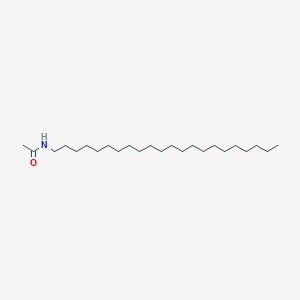
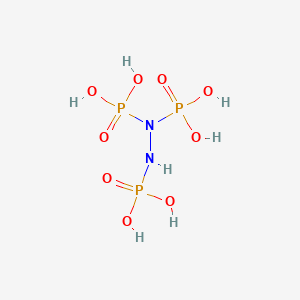
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

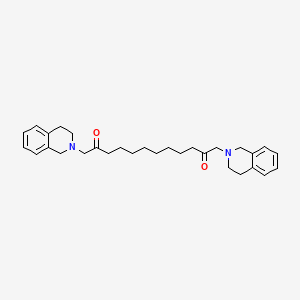
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)
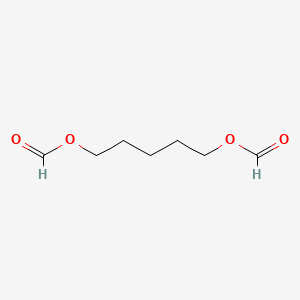

![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
